

Demeton-S-methyl Sulfone: A Technical Guide to its Acetylcholinesterase Inhibition Mechanism

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Compound of Interest

Compound Name: Demeton-S-methyl sulfone

Cat. No.: B133068

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Introduction

Demeton-S-methyl sulfone is an organophosphate and a metabolite of the insecticide Demeton-S-methyl.[1][2] Like other organophosphorus compounds, its primary mechanism of toxicity is the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[6] This hydrolysis terminates the signal at cholinergic synapses, allowing neurons to return to their resting state.[6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, which can cause muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[3][4] This guide provides an in-depth look at the molecular mechanism of AChE inhibition by **Demeton-S-methyl sulfone**, presents relevant quantitative data, and details a standard experimental protocol for assessing its inhibitory activity.

Core Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by **Demeton-S-methyl sulfone** is an irreversible process that involves the phosphorylation of a specific serine residue within the enzyme's active site.[4][7] The active site of AChE contains a catalytic triad of amino acids: serine, histidine, and glutamate.[8] The process can be broken down into the following steps:

- **Binding:** The **Demeton-S-methyl sulfone** molecule initially binds to the active site of the acetylcholinesterase enzyme.
- **Phosphorylation:** The phosphorus atom of the organophosphate is attacked by the nucleophilic hydroxyl group of the serine residue in the catalytic triad.^{[4][7]} This results in the formation of a stable, covalent phosphate-serine bond.
- **Leaving Group Departure:** A "leaving group" is displaced from the phosphorus atom during this reaction.^[6]
- **Enzyme Inactivation:** The phosphorylated enzyme is now inactive and unable to hydrolyze acetylcholine.^[4] This covalent bond is extremely stable, leading to what is considered irreversible inhibition.^[6]
- **Aging:** Over time, the phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, further strengthening the bond to the enzyme and making it resistant to reactivation by antidotes like oximes.^[4]

The accumulation of acetylcholine that results from this inhibition leads to the characteristic symptoms of organophosphate poisoning.^[4]

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative data for the direct inhibition of acetylcholinesterase by **Demeton-S-methyl sulfone** is limited in recent literature. However, historical data for Demeton-S-methyl and its primary metabolites, the sulfoxide and sulfone, provide context for their relative inhibitory potencies. The 50% inhibitory concentration (IC₅₀) is a common measure of inhibitor potency.

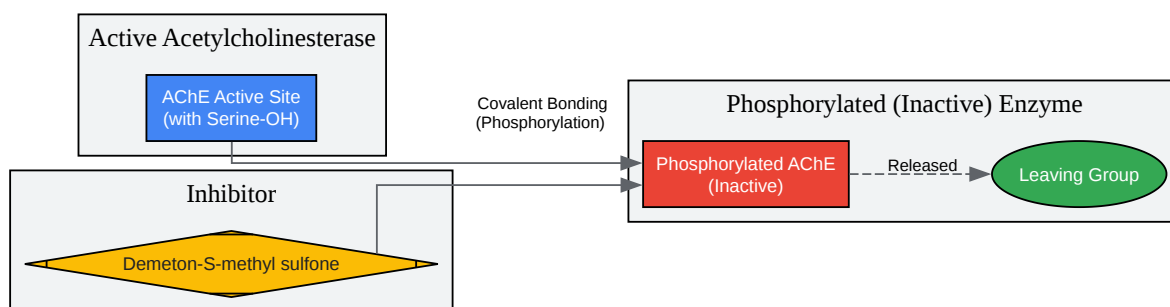
Compound	Enzyme Source	IC50 (M)	Reference
Demeton-S-methyl	Sheep Erythrocyte Cholinesterase	6.5×10^{-5}	[9]
Demeton-S-methyl sulfoxide	Sheep Erythrocyte Cholinesterase	4.1×10^{-5}	[9]
Demeton-S-methyl sulfone	Sheep Erythrocyte Cholinesterase	2.3×10^{-5}	[9]
Demeton-S-methyl	Human Blood Serum Cholinesterase	1.65×10^{-6}	[9]
Demeton-S-methyl sulfoxide	Human Blood Serum Cholinesterase	2.7×10^{-5}	[9]
Demeton-S-methyl sulfone	Human Blood Serum Cholinesterase	4.3×10^{-5}	[9]

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and incubation time.[9]

Visualizing the Mechanism and Experimental Workflow

Molecular Mechanism of Inhibition

The following diagram illustrates the phosphorylation of the serine residue in the active site of acetylcholinesterase by **Demeton-S-methyl sulfone**, leading to the inactivation of the enzyme.

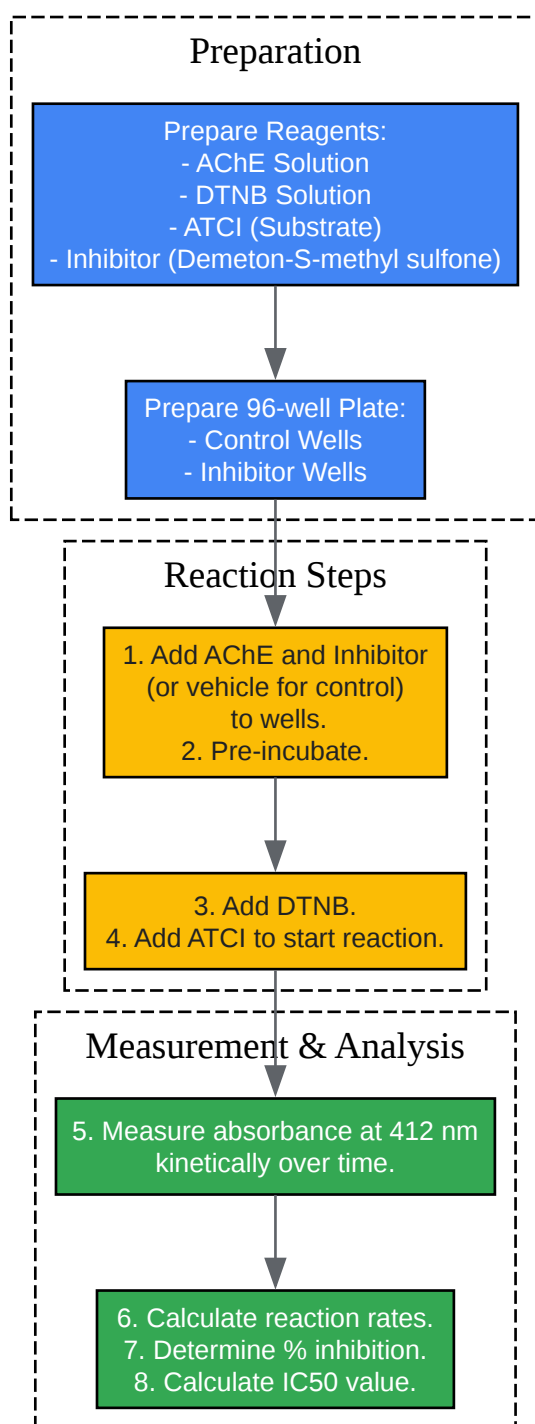


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Caption: Covalent modification of the AChE active site by **Demeton-S-methyl sulfone**.

Experimental Workflow: Ellman's Assay

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring acetylcholinesterase activity and screening for inhibitors.^{[10][11][12]}



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Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general procedure for determining the inhibitory activity of **Demeton-S-methyl sulfone** on acetylcholinesterase using a 96-well plate format.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (ATCI).^[11] The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.^[11] ^[12] The rate of color formation is directly proportional to the AChE activity.

Materials:

- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm
- Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- **Demeton-S-methyl sulfone**
- A suitable solvent for the inhibitor (e.g., DMSO)

Reagent Preparation:

- **Phosphate Buffer (0.1 M, pH 8.0):** Prepare a standard phosphate buffer and adjust the pH to 8.0.
- **DTNB Solution (10 mM):** Dissolve DTNB in the phosphate buffer.
- **ATCI Solution (14 mM):** Dissolve ATCI in deionized water. Prepare this solution fresh.

- **AChE Solution:** Prepare a stock solution of AChE in phosphate buffer to a desired concentration (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.
- **Inhibitor Stock Solution:** Prepare a high-concentration stock solution of **Demeton-S-methyl sulfone** in a suitable solvent (e.g., DMSO).
- **Serial Dilutions of Inhibitor:** Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

Assay Procedure:

- **Plate Setup:** In a 96-well plate, set up the following for each concentration of the inhibitor to be tested, as well as for controls:
 - **Blank:** Contains all reagents except the enzyme.
 - **Control (100% Activity):** Contains the enzyme and the solvent used for the inhibitor.
 - **Test Sample:** Contains the enzyme and the inhibitor at a specific concentration.
- **Pre-incubation:**
 - To each well, add 140 μ L of phosphate buffer.
 - Add 10 μ L of the appropriate inhibitor dilution or solvent to the respective wells.
 - Add 10 μ L of the AChE solution to all wells except the blank.
 - Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to interact with the enzyme.
- **Reaction Initiation:**
 - Following pre-incubation, add 10 μ L of the DTNB solution to each well.
 - Initiate the enzymatic reaction by adding 10 μ L of the ATCI solution to all wells.

- Measurement:
 - Immediately place the plate in the microplate reader.
 - Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).
 - Correct the rates of the test and control wells by subtracting the rate of the blank.
 - Calculate the percentage of inhibition for each inhibitor concentration using the following formula: $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

Demeton-S-methyl sulfone acts as a potent, irreversible inhibitor of acetylcholinesterase through the covalent phosphorylation of the active site serine residue. This mechanism disrupts normal cholinergic neurotransmission, leading to its toxic effects. The quantitative data, though dated, suggests that the sulfone metabolite is a potent inhibitor, comparable to or slightly more potent than its parent compound and sulfoxide metabolite in some systems. Standard enzymatic assays, such as the Ellman's method, provide a reliable means for characterizing the inhibitory kinetics of this and other organophosphorus compounds, which is essential for both toxicological assessment and the development of potential countermeasures.

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